1,3-Bis(3-aminopropil)tetrametil disiloxano

Descripción general

Descripción

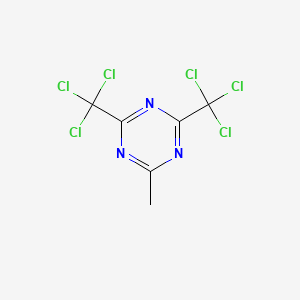

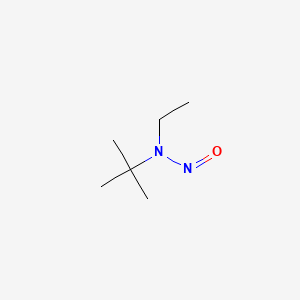

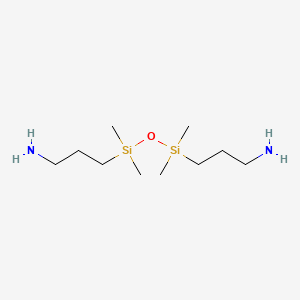

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a silicon-based compound with the molecular formula C10H28N2OSi2. It is a clear liquid that ranges in color from colorless to light yellow or light orange . This compound is known for its use as a monomer in the synthesis of silicon-modified polyamides and other silicon-based polymers .

Aplicaciones Científicas De Investigación

1,3-Bis(3-aminopropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

1,3-Bis(3-aminopropyl)tetramethyldisiloxane, also known as 1,3-bis(aminopropyl)tetramethyldisiloxane, is primarily used in the synthesis of aminopropyl-terminated silicone fluids . These silicone fluids are then used in the production of silicone-epoxy and silicone polyimide copolymers . Therefore, the primary targets of this compound are the molecules involved in these synthesis processes.

Mode of Action

This compound acts as an endcapper in the synthesis of aminopropyl-terminated silicone fluids . The aminopropyl groups on the compound interact with other molecules in the synthesis process, leading to the formation of the desired silicone fluids .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of silicone-epoxy and silicone polyimide copolymers . These copolymers are particularly useful in electronics applications .

Result of Action

The primary result of the action of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is the production of aminopropyl-terminated silicone fluids . These fluids are then used to produce silicone-epoxy and silicone polyimide copolymers . These copolymers have a wide range of applications, particularly in the electronics industry .

Action Environment

The action of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere and at a temperature below 15°C to prevent decomposition . Additionally, the compound should be kept away from air and moisture .

Análisis Bioquímico

Biochemical Properties

1,3-Bis(3-aminopropyl)tetramethyldisiloxane plays a significant role in biochemical reactions, particularly as a chemical intermediate. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to prepare siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate . The nature of these interactions often involves the formation of stable bonds, which can influence the structural and functional properties of the resulting compounds.

Cellular Effects

The effects of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye damage, indicating its potential impact on cellular integrity and function . Additionally, its role as a curing agent for epoxy molding compounds suggests that it can affect the mechanical properties of cellular structures.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is slightly soluble in water and air-sensitive, which can affect its stability and reactivity over time . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the mechanical properties of cellular structures. At higher doses, it can cause toxic or adverse effects, including skin irritation and serious eye damage . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. The compound’s role in the synthesis of siloxane-urea copolymers highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions can influence the overall metabolic activity within cells and tissues.

Transport and Distribution

The transport and distribution of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s slightly soluble nature in water and air sensitivity can affect its transport and distribution dynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(3-aminopropyl)tetramethyldisiloxane can be synthesized through a hydrosilylation reaction. This involves the reaction of an allylamine with tetramethyldisiloxane, followed by the deblocking of the protective group . Another method involves heating 2.00 grams of bis(methylaminocarbonylpropyl)tetramethyldisiloxane with 14 milliliters of 2N sulfuric acid at 100°C for 16 hours. The reaction progress can be monitored using gas chromatography. After the reaction is complete, the mixture is made alkaline with 5M sodium hydroxide solution and extracted with tert-butyl methyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum to yield 1.28 grams (94%) of 1,3-bis(3-aminopropyl)tetramethyldisiloxane .

Industrial Production Methods

Industrial production methods for 1,3-bis(3-aminopropyl)tetramethyldisiloxane typically involve large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(3-aminopropyl)tetramethyldisiloxane undergoes various types of chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can react with isocyanates to form urea linkages.

Common Reagents and Conditions

Sulfuric Acid: Used in the preparation method to facilitate the reaction.

Sodium Hydroxide: Used to neutralize the reaction mixture and make it alkaline.

Tert-Butyl Methyl Ether: Used for extraction of the organic layer.

Major Products Formed

Siloxane-Urea Copolymers: Formed from the reaction with 4,4’-diphenylmethane diisocyanate.

Silicon-Modified Polyamides: Formed using the compound as a monomer.

Comparación Con Compuestos Similares

Similar Compounds

- Poly(dimethylsiloxane), bis(3-aminopropyl) terminated

- Poly(dimethylsiloxane-co-(3-aminopropyl)methylsiloxane)

- Poly(propylene glycol) bis(2-aminopropyl ether)

Uniqueness

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is unique due to its specific structure, which allows it to form stable silicon-oxygen-silicon linkages and react with various functional groups to form polymers and copolymers with desirable properties. Its ability to act as a monomer for silicon-modified polyamides and its use in high-reliability semiconductor devices highlight its versatility and importance in both scientific research and industrial applications .

Propiedades

IUPAC Name |

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXCORHXFPYJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCN)O[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044621 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2469-55-8 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?

A1: The molecular formula is C10H28N2OSi2, and its molecular weight is 248.53 g/mol.

Q2: What are the characteristic spectroscopic features of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?

A2: Key spectroscopic features include:

- FTIR: Strong Si-O-Si stretching vibrations around 1000-1100 cm-1, N-H stretching vibrations around 3300-3400 cm-1, and C-H stretching vibrations around 2900-3000 cm-1. []

- 1H NMR: Signals corresponding to Si-CH3 protons around 0 ppm, N-CH2 protons around 2.5-2.8 ppm, and CH2 protons adjacent to Si around 0.5-1.0 ppm. []

- 29Si NMR: Signals indicative of the silicon atom environment within the disiloxane structure. []

Q3: Can 1,3-Bis(3-aminopropyl)tetramethyldisiloxane improve the adhesion of polyimide films to silicon wafers?

A3: Yes, incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane into copolyimides significantly improves their adhesion to silicon wafers, making them suitable for applications in microelectronics. []

Q4: How does the disiloxane unit within 1,3-Bis(3-aminopropyl)tetramethyldisiloxane impact the structure and stability of metal complexes?

A4: The disiloxane unit acts as a flexible spacer, reducing the mechanical strain in chelate rings formed with metal ions. This "shoulder yoke effect" allows for the formation of larger, less strained rings, contributing to the stability of the complexes. []

Q5: Can copper(II) complexes containing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane act as catalyst precursors for aerobic oxidation reactions?

A5: Yes, copper(II) salen-type complexes incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane have demonstrated catalytic activity in the aerobic oxidation of benzyl alcohol to benzaldehyde, exhibiting high yields and turnover numbers under mild conditions. []

Q6: Can tetranuclear copper(II) complexes derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane be utilized in alkane hydrocarboxylation reactions?

A6: Research indicates that these complexes can act as homogeneous catalyst precursors for hydrocarboxylation reactions, converting linear and cyclic alkanes to corresponding carboxylic acids using CO, H2O, and K2S2O8. []

Q7: How has computational chemistry been employed to study 1,3-Bis(3-aminopropyl)tetramethyldisiloxane and its derivatives?

A7: * DFT calculations have been used to analyze the electronic structure and bonding features of copper(II) complexes with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane-based ligands, revealing the ionic character of Si-O bonds. [] * Molecular dynamics (MD) simulations provided insights into the self-assembly behavior of copper complexes containing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in solution and their CO2 responsiveness. []* Neural network models have been developed to predict the kinetics of cyclic siloxane polymerization reactions using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane as a functional endblocker. [, ]

Q8: How do structural modifications of the aromatic aldehyde used in Schiff base formation with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane affect the properties of the resulting copper(II) complexes?

A8: Introducing electron-withdrawing or -donating groups on the aromatic aldehyde can influence the electronic properties and catalytic activity of the copper(II) complexes. For example, incorporating a nitro group in the 5-position of 2-hydroxybenzaldehyde leads to the formation of complex 2, which exhibits distinct aggregation behavior compared to its counterparts. []

Q9: How is 1,3-Bis(3-aminopropyl)tetramethyldisiloxane used in the preparation of macroporous polymers, and what are the advantages of such materials?

A9: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane can be reacted with epoxy-functionalized polymers, like poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), to introduce amino groups and create macroporous structures. [] These materials offer high surface area, tunable porosity, and the potential for further functionalization, making them suitable for applications in separation science, catalysis, and drug delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)